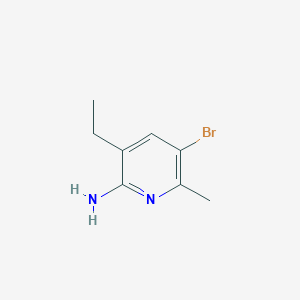

5-Bromo-3-ethyl-6-methylpyridin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

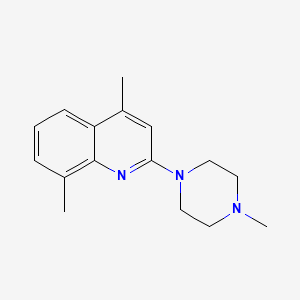

“5-Bromo-3-ethyl-6-methylpyridin-2-amine” is a chemical compound with the molecular formula C8H11BrN2 . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .

Molecular Structure Analysis

The molecular structure of “5-Bromo-3-ethyl-6-methylpyridin-2-amine” can be analyzed using various tools such as MolView . The structure can be visualized in 3D, providing insights into the spatial arrangement of atoms and bonds.科学的研究の応用

Copper-Catalyzed Amination

One application involves the amination of aryl halides, including bromopyridines, using copper catalysis. This process converts bromopyridines into aminopyridines with excellent yield under mild conditions, highlighting the utility of 5-Bromo-3-ethyl-6-methylpyridin-2-amine in synthesizing aminopyridines efficiently (Lang et al., 2001).

Palladium-Catalyzed Selective Amination

Another significant application is found in the selective amination of polyhalopyridines catalyzed by a palladium-Xantphos complex. This method achieves high isolated yields and excellent chemoselectivity, demonstrating the chemical's potential in selective synthesis processes (Ji, Li, & Bunnelle, 2003).

Quantum Mechanical Investigations and Biological Activities

Furthermore, 5-Bromo-3-ethyl-6-methylpyridin-2-amine has been utilized in the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction. This research not only explores the synthetic capabilities but also investigates the quantum mechanical properties and biological activities of the synthesized compounds, indicating a broad spectrum of potential applications in both chemical synthesis and biological exploration (Ahmad et al., 2017).

Synthesis of Ligands and Coordination Chemistry

The compound is also involved in the synthesis of flexible polydentate ligands bearing substituted bipyridine subunits. These ligands are critical in coordination chemistry, offering a pathway to complex with various metals for potential applications in catalysis, materials science, and biochemistry (Charbonnière, Weibel, & Ziessel, 2002).

Regioselectivity in Chemical Reactions

Research also includes the study of regioselectivity in reactions with ammonia, highlighting the compound's versatility and potential for creating structurally diverse aminopyridines. Such studies are vital for understanding the mechanisms underlying chemical reactions and for developing more efficient synthetic routes (Doulah et al., 2014).

Safety And Hazards

特性

IUPAC Name |

5-bromo-3-ethyl-6-methylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-3-6-4-7(9)5(2)11-8(6)10/h4H,3H2,1-2H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZWFTVDSOFZLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(N=C1N)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-ethyl-6-methylpyridin-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[(1S,3S)-3-aminocyclopentyl]propanoate;hydrochloride](/img/structure/B2830624.png)

![(1-(4-(4-chloro-3-methylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2830631.png)

![ethyl (2E)-2-{amino[(2-hydroxyethyl)amino]methylidene}-3-oxopentanoate](/img/structure/B2830637.png)

![5-[(4-chlorophenyl)acetyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2830639.png)

![2-(4-methoxyphenyl)-1-[(4-methylbenzyl)oxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B2830641.png)

![7-Fluoro-2-methyl-3-[[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2830644.png)